molecular formula C11H8N2O B3333502 6-Phenylpyridazine-3-carbaldehyde CAS No. 99974-22-8

6-Phenylpyridazine-3-carbaldehyde

Cat. No.: B3333502
CAS No.: 99974-22-8
M. Wt: 184.19 g/mol
InChI Key: CIFLUYGQCHZIIX-UHFFFAOYSA-N
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Description

6-Phenylpyridazine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at the 6-position and a carbaldehyde (–CHO) functional group at the 3-position. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.

Properties

IUPAC Name

6-phenylpyridazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-10-6-7-11(13-12-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFLUYGQCHZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292668
Record name 6-Phenyl-3-pyridazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99974-22-8
Record name 6-Phenyl-3-pyridazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99974-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-3-pyridazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridazine-3-carbaldehyde typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method includes the cyclization of hydrazones under acidic or basic conditions to form the pyridazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Phenylpyridazine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Core Structural Variations

Pyridazine vs. Pyridine Derivatives
  • 6-Phenylpyridazine-3-carbaldehyde: The pyridazine ring (two adjacent nitrogens) confers distinct electronic properties compared to pyridine (one nitrogen).
  • 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde: Replacing pyridazine with pyridine reduces ring electron deficiency, altering solubility and reactivity.
Substituent Effects
Compound Name Core Structure Substituents (Position 6) Key Properties
This compound Pyridazine Phenyl Moderate hydrophobicity; electron-withdrawing phenyl enhances electrophilicity at –CHO
6-(Trifluoromethyl)pyridazine-3-carbaldehyde Pyridazine Trifluoromethyl Increased electronegativity; improved metabolic resistance due to –CF₃
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde Pyridine 3-Trifluoromethylphenyl Enhanced lipophilicity; steric hindrance may reduce reactivity

Biological Activity

6-Phenylpyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with a phenyl group at the 6-position and an aldehyde functional group at the 3-position. This unique structure contributes to its potential biological activity.

Property Description
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Solubility Soluble in organic solvents
Melting Point Data not widely available

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Recent studies have demonstrated that pyridazine derivatives, including this compound, exhibit significant anticancer properties. For example, a series of 3,6-disubstituted pyridazines were evaluated for their anticancer activity against various human cancer cell lines:

  • In Vitro Studies: The compound showed promising results in inhibiting cell proliferation in breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines.
  • Mechanism of Action: Flow cytometric analysis indicated that treatment with certain pyridazines increased the percentage of apoptotic cells significantly compared to untreated controls, suggesting that these compounds induce apoptosis in cancer cells .

Antimicrobial Activity

Pyridazine derivatives have also been explored for their antimicrobial properties. The presence of the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

Case Studies

  • Anticancer Efficacy:
    A study focused on 3,6-disubstituted pyridazines reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative demonstrated an IC50 of approximately 15 μM against MDA-MB-231 cells .
  • Structure-Activity Relationship (SAR):
    Research has shown that modifications to the phenyl group or the aldehyde functional group can significantly influence biological activity. For example, introducing electron-withdrawing groups on the phenyl ring enhanced anticancer potency .

Summary of Biological Activities

Activity Type Observed Effects References
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialPotential inhibition of microbial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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